4-Hydroxyomeprazole sulfide

Description

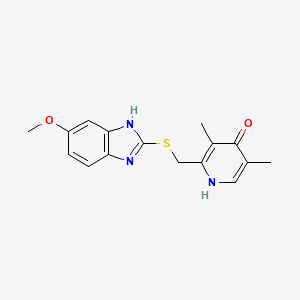

Structure

3D Structure

Properties

IUPAC Name |

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)20)8-22-16-18-12-5-4-11(21-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUFHVGKGMRSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50708701 | |

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151602-50-5, 103876-98-8 | |

| Record name | 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151602-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: The Role of 4-Hydroxyomeprazole Sulfide in Omeprazole Metabolism

Executive Summary

This technical guide dissects the role of 4-Hydroxyomeprazole sulfide (also known as 4-O-desmethylomeprazole sulfide) within the biotransformation landscape of omeprazole. While often overshadowed by the major metabolites 5-hydroxyomeprazole and omeprazole sulfone, this specific metabolite represents a critical intersection between host hepatic cytochrome P450 activity and the gut microbiome's reductive capacity.

For drug development professionals, understanding this metabolite is essential for three reasons:

-

Impurity Profiling: It serves as a stability marker for the sulfide impurity in API synthesis.

-

Microbiome-Host Co-metabolism: It acts as a tracer for the "reductive-oxidative" interplay between intestinal bacteria and hepatic enzymes.

-

Analytical Specificity: Its structural similarity to other metabolites requires rigorous mass spectrometric differentiation to avoid false positives in pharmacokinetic (PK) studies.

Chemical Identity and Structural Logic[1]

To understand the metabolism, we must first anchor the chemical identity. There is frequent nomenclature confusion in the literature between "5-hydroxy" (aliphatic hydroxylation) and "4-hydroxy" (O-demethylation) variants.

4-Hydroxyomeprazole sulfide is the reduced thioether form of omeprazole that has undergone O-demethylation at the 4-position of the pyridine ring.

Physicochemical Profile[2][3][4][5][6][7][8][9][10]

| Feature | Omeprazole (Parent) | Omeprazole Sulfide | 4-Hydroxyomeprazole Sulfide |

| CAS Number | 73590-58-6 | 73590-85-9 | 103876-98-8 |

| Molecular Weight | 345.42 g/mol | 329.42 g/mol | 315.39 g/mol |

| Core Structure | Sulfoxide (S=O) | Thioether (S) | Thioether (S) + Pyridinol |

| Modification | N/A | Reduction of S=O[1] | Reduction of S=O + O-Demethylation |

| Lipophilicity | Moderate | High (Non-polar) | Moderate (Phenolic OH adds polarity) |

| Key Transition (LC-MS) | 346 > 198 | 330 > 182 | 316 > 168 (Predicted) |

Structural Causality: The loss of the oxygen from the sulfinyl group decreases polarity, but the subsequent conversion of the 4-methoxy group to a hydroxyl (phenol) re-introduces a handle for Phase II conjugation (glucuronidation), rendering the molecule excretable.

Mechanistic Pathways: The Host-Microbiome Axis

The formation of 4-Hydroxyomeprazole sulfide is not a linear hepatic process. It is best understood as a "ping-pong" mechanism between the liver and the gut lumen.

The Two-Step Biogenesis

-

Step 1: Reductive Activation (Gut Microbiome): Omeprazole is a sulfoxide.[] While some hepatic reduction occurs, the majority of Omeprazole Sulfide formation happens in the gut lumen via bacterial reductases. This step is anaerobic.

-

Reaction: Sulfoxide (S=O)

Sulfide (S).

-

-

Step 2: Oxidative Functionalization (Hepatic CYP450): The re-absorbed sulfide is then acted upon by hepatic enzymes. While CYP2C19 typically targets the 5-methyl group (forming 5-hydroxyomeprazole), CYP enzymes (potentially CYP2C9 or CYP2C19) can also catalyze the O-demethylation of the 4-methoxy group.

-

Reaction: Ar-OCH

-

Visualization of the Pathway

The following diagram illustrates the divergence between the standard "Major" metabolic route and the "Minor/Microbial" route leading to 4-Hydroxyomeprazole sulfide.

Caption: Metabolic trajectory of Omeprazole. The red path highlights the formation of 4-Hydroxyomeprazole sulfide via the sulfide intermediate, bridging microbial reduction and hepatic oxidation.

Experimental Protocols: Detection and Validation

Isolating and quantifying 4-Hydroxyomeprazole sulfide requires specific protocols to prevent artifactual oxidation (converting the sulfide back to sulfoxide) or degradation.

Protocol A: LC-MS/MS Quantification Strategy

Objective: To distinguish 4-Hydroxyomeprazole sulfide from its isobaric or structurally similar metabolites in plasma/urine.

Methodology:

-

Sample Preparation (Critical):

-

Use Solid Phase Extraction (SPE) with HLB cartridges.[3]

-

Constraint: Avoid acidic conditions (< pH 3) for extended periods, as omeprazole-type compounds are acid-labile (Rearrangement to cyclic sulfenamides).

-

Stabilization: Add ascorbic acid (1 mg/mL) to plasma samples immediately upon collection to prevent spontaneous oxidation of the sulfide sulfur.

-

-

Chromatographic Separation:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase:

-

A: 10 mM Ammonium Formate (pH 3.5 - 4.0).

-

B: Acetonitrile.[4]

-

-

Logic: The sulfide is less polar than the parent. It will elute later than omeprazole on a reverse-phase column. The 4-hydroxy group adds slight polarity back, so 4-Hydroxyomeprazole sulfide will elute between Omeprazole and Omeprazole Sulfide.

-

-

Mass Spectrometry Settings (MRM Mode):

-

Ionization: ESI Positive Mode.

-

Target Transitions:

-

Precursor Ion: 316.1 m/z [M+H]+

-

Product Ion 1 (Quantifier): 168.0 m/z (Pyridinol fragment).

-

Product Ion 2 (Qualifier): 150.0 m/z .

-

-

Validation: Ensure resolution from 5-hydroxyomeprazole sulfide (MW 345 - 16 = 329, if reduced). The mass difference (316 vs 330/346) is distinct, but retention time confirmation is mandatory.

-

Protocol B: In Vitro Generation (Synthesis Validation)

Since commercial standards can be expensive or unstable, researchers often generate this metabolite in situ to confirm retention times.

-

Substrate: Start with Omeprazole Sulfide (commercially available).

-

Incubation System: Human Liver Microsomes (HLM).

-

Reaction Mix:

-

Phosphate buffer (pH 7.4).

-

NADPH regenerating system.

-

Substrate (10 µM).

-

-

Time Course: Incubate for 60 minutes at 37°C.

-

Observation: Monitor for the appearance of the -14 Da peak (Loss of CH3, gain of H) at m/z 316.

-

Control: Use CYP2C19 inhibitors (e.g., fluconazole) to suppress the peak, confirming enzymatic origin.

Clinical and Toxicological Implications

The "Poor Metabolizer" Paradox

In patients who are CYP2C19 Poor Metabolizers (PMs), the major pathway (5-hydroxylation) is blocked. This shunts more parent drug toward:

-

CYP3A4 (Sulfone formation).[5]

-

Biliary excretion (leading to higher gut concentrations).

-

Result: Increased gut exposure leads to higher Omeprazole Sulfide formation by bacteria. Consequently, levels of 4-Hydroxyomeprazole sulfide (and its glucuronide) may be paradoxically higher or uniquely detectable in PMs or individuals with specific microbiome dysbiosis.

Impurity Management in Drug Development

4-Hydroxyomeprazole sulfide is structurally related to Impurity D (Omeprazole Sulfide) and Impurity E (4-Desmethyl Omeprazole) in pharmacopeial monographs.

-

Risk: In API synthesis, if the starting material (pyridinyl-methyl-chloride) is demethylated, this impurity can form.

-

Detection Limit: ICH Q3A/B guidelines require reporting if >0.1%. The LC-MS method above provides the necessary sensitivity (LOD ~1 ng/L) for trace analysis.

References

-

Jarmusch, A. K., et al. (2016). Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome: A Pharmacokinetic, Microbiome, and Untargeted Metabolomics Study. Clinical and Translational Science. Retrieved from [Link][3]

-

Hoffmann, K. J. (1986).[6] Identification of the main urinary metabolites of omeprazole after an oral dose to rats and dogs. Drug Metabolism and Disposition, 14(3), 341-348.[6] (Foundational reference for omeprazole metabolite identification).

Sources

- 1. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]

- 3. researchgate.net [researchgate.net]

- 4. Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

The Xenobiotic Metabolism of 4-Hydroxyomeprazole Sulfide: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the xenobiotic metabolism of 4-Hydroxyomeprazole sulfide, a key metabolite of the proton pump inhibitor omeprazole. Designed for researchers, scientists, and drug development professionals, this document delves into the core metabolic pathways, enzymatic drivers, and analytical methodologies pertinent to understanding the biotransformation of this compound. Our approach is rooted in scientific integrity, providing not just procedural steps but also the causal reasoning behind experimental designs, ensuring a self-validating framework for investigation.

Section 1: Introduction to 4-Hydroxyomeprazole Sulfide and its Metabolic Significance

4-Hydroxyomeprazole sulfide is a metabolite of omeprazole, a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid.[1][2] The metabolism of xenobiotics, such as omeprazole and its derivatives, is a critical area of study in drug development. These metabolic pathways determine the pharmacokinetic profile, efficacy, and potential toxicity of a drug.[3][4] Understanding the biotransformation of 4-Hydroxyomeprazole sulfide is crucial for a complete picture of omeprazole's fate in the body and for identifying potential drug-drug interactions.

Xenobiotic metabolism is broadly categorized into three phases.[3] Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis, making the molecule more polar.[3] Phase II reactions involve the conjugation of these modified compounds with endogenous polar molecules, further increasing their water solubility and facilitating their excretion.[3] Phase III involves the transport of these conjugated metabolites out of cells.[3] This guide will focus primarily on the Phase I and Phase II metabolism of 4-Hydroxyomeprazole sulfide.

Section 2: Metabolic Pathways of 4-Hydroxyomeprazole Sulfide

The metabolism of omeprazole and its derivatives is complex and stereoselective, primarily occurring in the liver.[5][6][7] The key enzymes responsible for the metabolism of omeprazole are from the cytochrome P450 (CYP) superfamily, specifically CYP2C19 and CYP3A4.[5][7][8][9][10] While the metabolism of omeprazole is well-documented, the specific pathways for its sulfide metabolite, 4-Hydroxyomeprazole sulfide, are less explicitly detailed but can be inferred from the known metabolic routes of the parent compound and related structures.

The primary metabolic transformations anticipated for 4-Hydroxyomeprazole sulfide include further oxidation and conjugation reactions.

Phase I Metabolism: Oxidation

The sulfide moiety in 4-Hydroxyomeprazole sulfide is susceptible to oxidation. This reaction is analogous to the sulfoxidation of omeprazole to omeprazole sulfone, a reaction predominantly catalyzed by CYP3A4.[7][9][11] Therefore, it is highly probable that CYP3A4 also mediates the oxidation of 4-Hydroxyomeprazole sulfide to its corresponding sulfone derivative.

Another potential Phase I reaction is further hydroxylation on the benzimidazole or pyridine rings, although the existing hydroxyl group may influence the regioselectivity of such reactions.

Phase II Metabolism: Conjugation

The hydroxyl group of 4-Hydroxyomeprazole sulfide provides a ready site for Phase II conjugation reactions. The most common conjugation reactions for hydroxylated metabolites are glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The resulting glucuronide and sulfate conjugates are highly water-soluble and readily excreted in urine and bile. While specific studies on the conjugation of 4-Hydroxyomeprazole sulfide are limited, the presence of glucuronide conjugates of other omeprazole metabolites has been reported.[12]

Section 3: Key Enzymes in the Metabolism of 4-Hydroxyomeprazole Sulfide

As extrapolated from the metabolism of omeprazole, the following enzyme superfamilies are critical to the biotransformation of 4-Hydroxyomeprazole sulfide:

-

Cytochrome P450 (CYP) Superfamily :

-

CYP3A4 : This is a major enzyme in drug metabolism and is expected to be the primary enzyme responsible for the oxidation of the sulfide group of 4-Hydroxyomeprazole sulfide to a sulfone.[7][9][11]

-

CYP2C19 : While primarily involved in the hydroxylation of the parent omeprazole, its potential role in any further hydroxylation of 4-Hydroxyomeprazole sulfide cannot be entirely ruled out, though it is likely to be a minor pathway.[5][7][9][13] The activity of CYP2C19 is known to be polymorphic, leading to significant inter-individual variability in omeprazole metabolism.[5]

-

-

UDP-Glucuronosyltransferases (UGTs) : These enzymes are responsible for glucuronidation, a major Phase II detoxification pathway. The hydroxyl group on 4-Hydroxyomeprazole sulfide is a prime substrate for UGTs.

-

Sulfotransferases (SULTs) : These enzymes catalyze the sulfation of hydroxyl groups. Sulfation is another important Phase II pathway that would contribute to the elimination of 4-Hydroxyomeprazole sulfide.

Section 4: Experimental Protocols for Studying the Metabolism of 4-Hydroxyomeprazole Sulfide

To elucidate the metabolic fate of 4-Hydroxyomeprazole sulfide, a series of in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for such investigations.

In Vitro Metabolism using Human Liver Microsomes (HLM)

Objective: To identify the primary oxidative metabolites of 4-Hydroxyomeprazole sulfide and the CYP enzymes involved.

Methodology:

-

Incubation:

-

Prepare an incubation mixture containing 4-Hydroxyomeprazole sulfide (e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and a NADPH-regenerating system in phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Incubate for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

-

CYP Reaction Phenotyping:

-

To identify the specific CYP enzymes involved, perform incubations with recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19).

-

Alternatively, use selective chemical inhibitors for specific CYP enzymes in incubations with HLM. For example, ketoconazole for CYP3A4.

-

-

Sample Analysis:

-

Centrifuge the terminated reaction mixtures to pellet the protein.

-

Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

-

Causality behind Experimental Choices:

-

Human Liver Microsomes (HLM): HLM is the primary in vitro system for studying Phase I metabolism as it contains a rich complement of CYP enzymes.

-

NADPH-Regenerating System: CYPs require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a sustained supply of NADPH throughout the incubation.

-

LC-MS/MS: This analytical technique provides the sensitivity and selectivity required to detect and quantify low levels of metabolites.[12][14]

In Vitro Metabolism using Hepatocytes

Objective: To investigate both Phase I and Phase II metabolism of 4-Hydroxyomeprazole sulfide.

Methodology:

-

Cell Culture and Treatment:

-

Culture primary human hepatocytes or a suitable hepatoma cell line (e.g., HepG2).

-

Treat the cells with 4-Hydroxyomeprazole sulfide at various concentrations and time points.

-

-

Sample Collection:

-

Collect both the cell culture medium and the cell lysate.

-

-

Sample Preparation and Analysis:

-

For the medium, perform a protein precipitation or solid-phase extraction.

-

For the cell lysate, perform cell lysis followed by protein precipitation.

-

Analyze the processed samples by LC-MS/MS to identify both Phase I and Phase II metabolites (e.g., glucuronide and sulfate conjugates).

-

Causality behind Experimental Choices:

-

Hepatocytes: Unlike microsomes, hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors, allowing for a more complete picture of metabolism.

Section 5: Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Value | Enzyme System | Reference |

| Omeprazole Metabolism | |||

| Primary Metabolites | Hydroxyomeprazole, Omeprazole sulfone | Human Liver Microsomes | [9][15] |

| Major CYP for Hydroxylation | CYP2C19 | Recombinant CYPs | [7][9] |

| Major CYP for Sulfoxidation | CYP3A4 | Recombinant CYPs | [7][9][11] |

| 4-Hydroxyomeprazole Sulfide (Predicted) | |||

| Predicted Primary Metabolic Reaction | Sulfoxidation | Inferred from Omeprazole data | |

| Predicted Major CYP Enzyme | CYP3A4 | Inferred from Omeprazole data | |

| Predicted Phase II Metabolites | Glucuronide and Sulfate conjugates | Inferred from structure |

Visualizations

Metabolic Pathway of 4-Hydroxyomeprazole Sulfide

Caption: Predicted metabolic pathway of 4-Hydroxyomeprazole sulfide.

Experimental Workflow for In Vitro Metabolism

Caption: Workflow for in vitro metabolism studies.

Section 6: Conclusion

The xenobiotic metabolism of 4-Hydroxyomeprazole sulfide, while not as extensively studied as its parent compound, can be logically inferred and experimentally investigated. The primary metabolic pathways are predicted to be CYP3A4-mediated sulfoxidation and UGT/SULT-mediated conjugation of the hydroxyl group. The provided experimental protocols offer a robust starting point for researchers to elucidate the precise metabolic fate of this compound. A thorough understanding of these pathways is essential for a comprehensive assessment of the pharmacology and safety of omeprazole.

References

-

Wikipedia. Xenobiotic metabolism. [Link]

-

PubMed. Review article: omeprazole and the cytochrome P450 system. [Link]

-

PubMed. The Pharmacokinetics of Omeprazole in Humans--A Study of Single Intravenous and Oral Doses. [Link]

-

PubMed. Stereoselective Metabolism of Omeprazole by Cytochrome P450 2C19 and 3A4: Mechanistic Insights from DFT Study. [Link]

-

ACS Publications. Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. [Link]

-

NCBI. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries. [Link]

-

Taylor & Francis. Xenobiotic metabolism – Knowledge and References. [Link]

-

ResearchGate. The chemical structures of omeprazole sulfide and its human metabolite, 5. [Link]

-

ResearchGate. Stereoselective Metabolism of Omeprazole by Human Cytochrome P450 Enzymes | Request PDF. [Link]

-

ResearchGate. Structures of S-and R-omeprazole and the four oxidized metabolites . Asterisk denotes the position of the 13 C labels. [Link]

-

PubMed. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. [Link]

-

NIH. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. [Link]

-

MDPI. An O-Demethylation Metabolite of Rabeprazole Sulfide by Cunninghamella blakesleeana 3.970 Biotransformation. [Link]

-

PubMed. Oxygen dependence of omeprazole clearance and sulfone and sulfide metabolite formation in the isolated perfused rat liver. [Link]

-

PubMed. Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection. [Link]

-

Ovid. Analytical methodologies for the determination of omeprazole: An overview. [Link]

-

PubMed. Regioselective C-H hydroxylation of omeprazole sulfide by Bacillus megaterium CYP102A1 to produce a human metabolite. [Link]

-

MDPI. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. [Link]

-

ResearchGate. Analytical methodologies for the determination of omeprazole: An overview | Request PDF. [Link]

- Google Patents. RU2726320C1 - Method for determining omeprazole impurity components.

-

MDPI. The Role of Hydrogen Sulfide Regulation of Autophagy in Liver Disorders. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Review article: omeprazole and the cytochrome P450 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Stereoselective Metabolism of Omeprazole by Cytochrome P450 2C19 and 3A4: Mechanistic Insights from DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

In Vitro Generation of 4-Hydroxyomeprazole Sulfide: A Chemo-Enzymatic & Microbial Guide

This guide details the technical protocols for the in vitro generation of 4-Hydroxyomeprazole Sulfide , a complex metabolite situated at the intersection of host hepatic metabolism (CYP450) and intestinal microbial reduction.

Unlike the primary metabolites (5-hydroxyomeprazole and omeprazole sulfone), the sulfide variants represent a reductive pathway often overlooked in standard stability screens but critical for understanding microbiome-drug interactions and potential toxicity.

Executive Summary & Metabolic Context

4-Hydroxyomeprazole sulfide (also chemically distinct as 4-O-desmethylomeprazole sulfide) is a secondary metabolite. Its formation requires two distinct chemical events:

-

S-Reduction: The sulfoxide (S=O) of the parent omeprazole is reduced to a sulfide (S). This is primarily mediated by the gut microbiota (e.g., Clostridium spp.) or acidic degradation, rather than hepatic enzymes.

-

Pyridine O-Demethylation/Hydroxylation: The 4-methoxy group on the pyridine ring is demethylated to a hydroxyl group, or the ring is hydroxylated directly. This is a Phase I oxidative reaction, predominantly mediated by CYP2C19 .

Because these reactions compete (oxidation vs. reduction) and occur in different physiological compartments (liver vs. gut), generating this specific metabolite in vitro requires a hybrid chemo-enzymatic approach or a fecal bioreactor system .

The Metabolic Pathway Visualization

The following diagram illustrates the "Metabolic Crossroad" required to generate the target molecule.

Caption: Figure 1. Dual-pathway generation of 4-Hydroxyomeprazole sulfide involving competing oxidative (hepatic) and reductive (microbial) mechanisms.

Experimental Strategy: The Hybrid Chemo-Enzymatic Protocol

Direct incubation of Omeprazole with hepatocytes rarely yields high concentrations of the hydroxy-sulfide due to the dominance of the sulfone pathway (CYP3A4). Therefore, the most robust method involves chemical reduction of the parent drug followed by enzymatic hydroxylation .

Phase 1: Chemical Synthesis of Omeprazole Sulfide (Precursor)

Before enzymatic treatment, we must chemically reduce the sulfoxide.

Reagents:

-

Omeprazole (Sigma-Aldrich/Merck)

-

Sodium Dithionite (Na2S2O4) or Sodium Metabisulfite

-

Ethyl Acetate (Extraction solvent)

-

Ammonium Acetate Buffer (pH 7.4)

Protocol:

-

Dissolution: Dissolve 100 mg of Omeprazole in 10 mL of methanol.

-

Reduction: Add 5 equivalents of Sodium Dithionite dissolved in minimal water.

-

Reaction: Stir at room temperature for 2 hours under nitrogen atmosphere (to prevent re-oxidation).

-

Monitoring: Monitor disappearance of the sulfoxide peak (m/z 346) and appearance of the sulfide peak (m/z 330) via LC-MS.

-

Extraction: Evaporate methanol, dilute with water, and extract 3x with Ethyl Acetate.

-

Purification: Dry organic layer over MgSO4. If necessary, purify via semi-prep HPLC to obtain >95% pure Omeprazole Sulfide.

Phase 2: Microsomal Biotransformation (Generation of Target)

This step utilizes Human Liver Microsomes (HLM) to perform the site-specific hydroxylation on the sulfide core.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (e.g., XenoTech or Corning, 20 mg/mL)

-

NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Substrate: Purified Omeprazole Sulfide (from Phase 1)

Step-by-Step Protocol:

-

Pre-incubation: In a glass tube, mix:

-

100 mM Phosphate Buffer (pH 7.4)

-

HLM (final concentration 1.0 mg/mL)

-

Omeprazole Sulfide (final concentration 10–50 µM)

-

Optimization Note: Pre-warm at 37°C for 5 minutes.

-

-

Initiation: Add the NADPH generating system to initiate the reaction. Total volume: 500 µL.

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Timepoint Optimization: This reaction is time-sensitive. S-oxidation (reverting to sulfoxide) competes with C-hydroxylation. Recommended timepoints: 15, 30, and 60 minutes.

-

-

Termination: Stop reaction with 500 µL ice-cold Acetonitrile containing internal standard (e.g., D3-Omeprazole).

-

Clarification: Vortex for 1 min, centrifuge at 10,000 x g for 10 min at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS.

Alternative Strategy: Fecal Microbiome Incubation

For researchers studying the "natural" generation of this metabolite (e.g., in dysbiosis studies), a fecal incubation model is required. This method generates the sulfide in situ alongside other microbial metabolites.

Protocol:

-

Slurry Preparation: Homogenize fresh human feces (10% w/v) in anaerobic phosphate-buffered saline (PBS) containing 0.05% L-cysteine (reducing agent).

-

Substrate: Add Omeprazole (parent) or 4-Hydroxyomeprazole (if available) to a final concentration of 50 µM.

-

Anaerobic Incubation: Incubate at 37°C in an anaerobic chamber (N2/CO2/H2 atmosphere) for 24–48 hours.

-

Processing: Quench with acetonitrile. This method yields a "soup" of metabolites; 4-hydroxyomeprazole sulfide will be a minor constituent requiring sensitive MS detection.

Analytical Validation & Data Presentation

Accurate identification requires distinguishing the target from its isomers (e.g., 5-hydroxyomeprazole sulfide vs. 4-hydroxyomeprazole sulfide).

Mass Spectrometry Transitions (LC-MS/MS)

The following transitions are derived from fragmentation patterns of the sulfide core.

| Metabolite | Precursor Ion [M+H]+ | Product Ion (Quant) | Product Ion (Qual) | Retention Time (Relative) |

| Omeprazole (Parent) | 346.1 | 198.1 | 136.1 | 1.00 (Ref) |

| Omeprazole Sulfide | 330.1 | 182.1 | 150.1 | ~1.25 (More lipophilic) |

| 4-Hydroxyomeprazole Sulfide | 346.1 | 198.1 | 180.1 | ~0.90 - 1.10 |

Critical Note: 4-Hydroxyomeprazole sulfide is isobaric with the parent Omeprazole (both m/z ~346). You must separate them chromatographically. The sulfide lacks the sulfoxide oxygen but gains an oxygen on the ring, balancing the mass.

-

differentiation: The fragmentation pattern of the sulfide derivative often shows a loss of the thiophilic group or characteristic pyridine ring fragments modified by the hydroxyl group.

Workflow Diagram

Caption: Figure 2. Step-by-step workflow for the chemo-enzymatic synthesis of 4-Hydroxyomeprazole sulfide.

Troubleshooting & Expert Insights

The "Isobaric Trap"

As noted in the table, 4-Hydroxyomeprazole sulfide has the same nominal mass as Omeprazole (Parent).

-

Omeprazole: C17H19N3O3S (MW 345.4)

-

4-Hydroxyomeprazole sulfide: C16H17N3O3S (Demethylated + Hydroxylated? No, usually "4-hydroxy" implies O-demethylation of the methoxy to OH).

-

Correction: If it is 4-O-desmethylomeprazole sulfide: C16H17N3O2S (MW 315.4).

-

Correction: If it is hydroxylation of a methyl group on the sulfide: C17H19N3O2S (MW 333.4).

-

Refined Mass Check: Result 1.11 cites C16H17N3O2S (MW ~316) .[1] This confirms the identity as 4-O-desmethylomeprazole sulfide .

-

Action: Monitor m/z 316 , not 346. The 346 mass usually refers to the sulfoxide form.

-

Stability

The sulfide metabolite is generally more stable than the parent sulfoxide in acidic media, but it is prone to S-oxidation back to the sulfoxide if left in air or incubated with FMOs (Flavin-containing monooxygenases) without specific inhibitors.

-

Tip: Add 1 mM Methimazole to the incubation if you suspect FMO-mediated re-oxidation is consuming your yield.

References

-

Jarmusch, A. K., et al. (2020). Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome: A Pharmacokinetic, Microbiome, and Untargeted Metabolomics Study. Clinical and Translational Science.

-

BenchChem. (2024). Analytical Techniques for Omeprazole Metabolite Profiling.

-

Lee, H. J., Pan, C. H., & Liu, K. H. (2022).[2] Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects. Pharmaceutics, 14(12), 2683. [2]

-

Peña Herrera, J. M. (2019). Assessment of the presence of pharmaceuticals in river water with biological community structure in the Llobregat river basin. TDX (Tesis Doctorals en Xarxa).

Sources

An In-depth Technical Guide to the Safe Handling and Management of 4-Hydroxyomeprazole Sulfide

Introduction: Navigating the Nuances of a Key Omeprazole Metabolite

4-Hydroxyomeprazole sulfide, a prominent metabolite of the widely prescribed proton pump inhibitor omeprazole, is a compound of significant interest in pharmaceutical research and development.[1][2] As a reference standard, its availability and proper handling are crucial for a range of analytical and metabolic studies, including impurity profiling and pharmacokinetic analysis. This guide provides a comprehensive, in-depth technical overview of the safety, handling, and management of 4-Hydroxyomeprazole sulfide, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of standard protocols, this document elucidates the scientific rationale behind each recommendation, fostering a culture of safety and experimental integrity.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its safe handling. 4-Hydroxyomeprazole sulfide is a solid, typically appearing as a white to off-white substance.[3] It is known to be light-sensitive, a critical consideration for its storage and handling to prevent degradation and the generation of impurities.[3]

| Property | Value | Source |

| Chemical Name | 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4-pyridinol | [1] |

| Synonyms | Omeprazole Pyridone, 4-hydroxy OMEP sulfide | [4] |

| CAS Number | 103876-98-8 | [1] |

| Molecular Formula | C16H17N3O2S | [1] |

| Molecular Weight | 315.39 g/mol | [1] |

| Melting Point | 144-147°C | [3] |

| Boiling Point | 654.9±65.0 °C (Predicted) | [3] |

| Density | 1.36±0.1 g/cm3 (Predicted) | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly), Water (Slightly) | [3] |

| pKa | 5.69±0.28 (Predicted) | [3] |

Hazard Identification and Toxicological Assessment

While specific, in-depth toxicological studies on 4-Hydroxyomeprazole sulfide are not extensively available in the public domain, a conservative approach to safety necessitates a thorough evaluation based on available data for the parent compound, omeprazole, and related sulfide compounds. The principle of treating metabolites with the same caution as the parent drug is a prudent starting point, especially when the metabolite may be formed in significant quantities in vivo.

GHS Hazard Classification (Inferred):

Based on available safety data sheets for omeprazole and its sulfide derivatives, the following hazards are anticipated:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Toxicological Profile of Omeprazole (Parent Compound):

Toxicological data for omeprazole provides a valuable surrogate for assessing the potential risks of its metabolites. The acute toxicity of omeprazole is low, with an oral LD50 in rodents exceeding 4 g/kg. Repeated administration in animal studies did not show significant clinical signs of adverse reactions, though some minor hematological changes were observed at higher doses.

It is crucial to note that while omeprazole itself has a well-characterized safety profile from extensive clinical use, its metabolites have been less thoroughly studied. Therefore, a cautious approach assuming similar or potentially novel toxicities is warranted.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential to ensure the safety of laboratory personnel. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls:

-

Ventilation: All handling of 4-Hydroxyomeprazole sulfide powder should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize the risk of inhalation.

-

Containment: For procedures with a higher risk of aerosol generation, such as weighing or preparing stock solutions, the use of a containment balance enclosure or a glove box is advised.

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following are minimum recommendations:

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing, such as an apron or coveralls, may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Safe Handling, Storage, and Disposal Protocols

Adherence to meticulous handling, storage, and disposal protocols is paramount to maintaining the integrity of the compound and ensuring a safe working environment.

Workflow for Handling 4-Hydroxyomeprazole Sulfide:

Caption: A step-by-step workflow for the safe handling of 4-Hydroxyomeprazole sulfide.

Detailed Protocols:

Receiving and Storage:

-

Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Store the compound in its original, tightly sealed container in a designated, secure location.

-

Given its light sensitivity, store in a dark place or use an amber vial.[3]

-

Recommended storage is in a refrigerator at 2-8°C for short-term storage and a freezer at -20°C for long-term storage to maintain stability.

Weighing and Solution Preparation:

-

Before opening, allow the container to equilibrate to room temperature to prevent condensation.

-

Perform all weighing and solution preparation in a chemical fume hood.

-

Use appropriate tools (e.g., anti-static spatulas) to handle the powder and avoid generating dust.

-

Prepare solutions by slowly adding the solvent to the pre-weighed compound to minimize aerosolization.

Disposal:

-

All waste materials, including empty containers, contaminated PPE, and unused compound, should be considered hazardous waste.

-

Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.

-

Do not dispose of down the drain or in general waste.

-

Engage a licensed professional waste disposal service for the collection and disposal of chemical waste.[5] Incineration is often the preferred method for pharmaceutical waste.[6]

Emergency Procedures: A Proactive Approach

A proactive emergency response plan is a critical component of laboratory safety. All personnel handling 4-Hydroxyomeprazole sulfide must be familiar with these procedures.

First Aid Measures:

-

Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Spill Response Protocol:

Caption: A systematic approach to managing a spill of 4-Hydroxyomeprazole sulfide.

Detailed Spill Cleanup Procedure:

-

Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

-

Personal Protection: Don the appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.

-

Containment: For solid spills, carefully cover with a damp paper towel to avoid raising dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Collection: Carefully sweep or scoop up the contained material and place it into a clearly labeled, sealed container for hazardous waste.

-

Decontamination: Clean the spill area with a suitable detergent and water, followed by a final rinse with water. All cleaning materials should be treated as hazardous waste.

-

Waste Disposal: Dispose of all contaminated materials in accordance with established hazardous waste procedures.

-

Reporting: Report the incident to the laboratory supervisor and the institutional safety office.

Biological Context and Metabolic Pathway

4-Hydroxyomeprazole sulfide is a metabolite of omeprazole, a widely used proton pump inhibitor that reduces stomach acid production.[1][2] Omeprazole is metabolized in the liver primarily by the cytochrome P450 enzymes, CYP2C19 and CYP3A4. The formation of 4-Hydroxyomeprazole sulfide is a part of the metabolic cascade of omeprazole. While the primary pharmacological activity of omeprazole is the inhibition of the H+/K+ ATPase pump in gastric parietal cells, the biological activity of its metabolites, including 4-Hydroxyomeprazole sulfide, is not as well-defined. It is generally considered to be a detoxification product, but a thorough understanding of its potential for off-target effects or residual activity is an ongoing area of research.

Metabolic Pathway of Omeprazole:

Caption: A simplified diagram illustrating the major metabolic pathways of omeprazole.

Conclusion: A Commitment to Safety and Scientific Excellence

The safe and effective use of 4-Hydroxyomeprazole sulfide in a research setting is contingent upon a deep understanding of its properties and potential hazards, coupled with the diligent application of robust safety protocols. This guide provides a framework for achieving this, emphasizing the importance of a proactive, informed approach to laboratory safety. By integrating these principles into daily practice, researchers can not only protect themselves and their colleagues but also ensure the integrity and reliability of their scientific endeavors.

References

-

The chemical structures of omeprazole sulfide and its human metabolite, 5. ResearchGate. [Link]

-

Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products. PubMed. [Link]

-

Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline. [Link]

-

Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. [Link]

-

Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]

-

A guide to the disposal of pharmaceutical waste. Anenta. [Link]

-

Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]

-

Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC - NIH. [Link]

-

WHO: Update of Guideline of Reference Standards. ECA Academy. [Link]

-

Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Hydroxy Omeprazole Sulfide | 103876-98-8 [chemicalbook.com]

- 4. 4-Hydroxy Omeprazole Sulfide | CymitQuimica [cymitquimica.com]

- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]

- 6. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]

Methodological & Application

Application Note: Protocol for Using 4-Hydroxyomeprazole Sulfide as a Reference Standard

Abstract

This application note details the protocol for utilizing 4-Hydroxyomeprazole sulfide as a certified reference standard in the quality control and metabolic profiling of Omeprazole. As the O-demethylated, reduced derivative of the parent drug, this compound serves as a critical marker for monitoring specific degradation pathways (acidic hydrolysis) and metabolic clearance (cytosolic reduction). This guide provides a validated workflow for standard preparation, chromatographic separation, and stability management, ensuring compliance with rigorous pharmaceutical testing standards.

Introduction & Contextual Significance

In the development of Proton Pump Inhibitors (PPIs), distinguishing between oxidative metabolites (e.g., Omeprazole Sulfone) and reductive/hydrolytic degradants is paramount for stability indicating methods (SIM).

4-Hydroxyomeprazole sulfide (also referred to as Omeprazole Pyridone sulfide or O-desmethyl omeprazole sulfide) occupies a unique node in the Omeprazole structural family:

-

Metabolic Relevance: It represents the convergence of two pathways: reduction of the sulfoxide to a sulfide, and O-demethylation of the pyridine ring (typically mediated by CYP2C19).

-

Impurity Profiling: Its presence in drug substances often indicates specific process impurities or degradation under non-oxidative, acidic conditions where the methoxy group is hydrolyzed.

Chemical Identity[1][2][3]

-

IUPAC Name: 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4-pyridinol[1][2][3][4]

-

Key Structural Features:

-

Sulfide Linker (-S-): Distinguishes it from Omeprazole (Sulfoxide) and Omeprazole Sulfone.

-

4-Hydroxyl Group: Replaces the 4-methoxy group on the pyridine ring, introducing phenolic acidity and altering pKa.

-

Structural Relationships & Pathway Map

To correctly identify this compound in a chromatogram, one must understand its formation relative to the parent drug. The diagram below illustrates the dual pathways (Metabolic and Degradation) leading to 4-Hydroxyomeprazole sulfide.

Figure 1: Mechanistic pathway showing the formation of 4-Hydroxyomeprazole sulfide via reduction and demethylation.

Experimental Protocol

Safety & Handling

-

Hazard: Irritant. Potential sensitizer.

-

Light Sensitivity: CRITICAL. Like all Omeprazole derivatives, this sulfide is light-sensitive. All operations must be performed under amber light or using amber glassware.

-

Oxidation Risk: The sulfide moiety is prone to oxidation back to the sulfoxide (Omeprazole analog) or sulfone. Avoid vigorous vortexing; use gentle inversion.

Instrumentation & Reagents[9]

-

Instrument: HPLC with PDA (Photodiode Array) or LC-MS/MS (Triple Quadrupole).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate.

Standard Preparation Workflow

Step 1: Stock Solution Preparation (1.0 mg/mL)

-

Weigh accurately 1.0 mg of 4-Hydroxyomeprazole sulfide reference standard.

-

Transfer to a 1 mL amber volumetric flask.

-

Dissolve in 100% Methanol . (Avoid pure water as solubility is low; avoid DMSO if using UV detection due to cutoff interference).

-

Sonicate briefly (max 30 seconds) to ensure dissolution. Keep temperature < 25°C.

Step 2: Working Standard (50 µg/mL)

-

Pipette 50 µL of Stock Solution.

-

Dilute with 950 µL of Diluent (50:50 ACN:Water).

-

Note: Use immediately. Sulfides are unstable in dilute solution over long periods (>24h).

Chromatographic Conditions (HPLC-UV)

This method is optimized to separate the sulfide (less polar) from the sulfoxide (parent) and the hydroxylated variants.

| Parameter | Setting |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 7.6 adjusted with Ammonia) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp | 25°C |

| Detection | UV @ 305 nm (Specific for the benzimidazole chromophore) |

Gradient Profile:

-

0-2 min: 15% B (Isocratic hold for polar degradants)

-

2-15 min: 15% → 60% B (Linear gradient)

-

15-20 min: 60% → 80% B (Wash)

-

20-25 min: 15% B (Re-equilibration)

Expected Elution Order:

-

5-Hydroxyomeprazole (Most polar)

-

4-Hydroxyomeprazole Sulfide (Target - Elutes after parent due to loss of sulfoxide oxygen, despite -OH addition)

-

Omeprazole Sulfide (Least polar, lacks -OH)

Method Validation & Data Analysis

To ensure the reliability of this standard in your assay, the following validation parameters must be checked.

System Suitability Testing (SST)

Before running samples, inject a mixture of Omeprazole and 4-Hydroxyomeprazole sulfide.

-

Resolution (Rs): Must be > 2.0 between the Parent and the Target.

-

Tailing Factor: < 1.5 (The pyridinol group can cause tailing; ensure pH is > 7.0 to keep it deprotonated/neutral depending on pKa).

Linearity & Range

Construct a calibration curve from 0.5 µg/mL to 50 µg/mL.

-

Acceptance Criteria: R² > 0.995.

-

LOD/LOQ: Typically 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) using UV detection.

Mass Spectrometry Transitions (For LC-MS/MS)

If using MS for high-sensitivity metabolite ID, use the following transitions (ESI Positive Mode):

| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| 4-Hydroxyomeprazole Sulfide | 316.1 [M+H]⁺ | 198.0 | 151.0 | 15 - 25 |

Note: The precursor is 316.1 (315.39 + H). The loss of the pyridine ring or benzimidazole fragmentation drives the product ions.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow ensuring sample integrity and data accuracy.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | pH mismatch between diluent and mobile phase. | Ensure diluent contains buffer or is close to initial gradient composition. |

| Low Recovery | Oxidation of sulfide to sulfoxide. | Use fresh standards; add 0.1% Ascorbic acid to stock if stability is critical. |

| Retention Shift | Column aging or pH drift. | The pyridinol moiety is pH-sensitive. Verify Mobile Phase A pH is exactly 7.6. |

| Ghost Peaks | Photodegradation. | Verify amber glassware usage.[6] Check lab lighting conditions. |

References

-

Hoffmann, K. J. (1986).[4][7] Identification of the main urinary metabolites of omeprazole after an oral dose to rats and dogs. Drug Metabolism and Disposition, 14(3), 341-348.[4][7]

-

Cayman Chemical . (n.d.). 4-hydroxy Omeprazole sulfide Product Insert. Retrieved February 1, 2026.

-

LGC Standards . (n.d.). Omeprazole Impurity Reference Standards. Retrieved February 1, 2026.

-

Hernández, F., Ibáñez, M., et al. (2011). Retrospective LC-QTOF-MS analysis searching for pharmaceutical metabolites in urban wastewater. Journal of Separation Science, 34(24), 3517-3526.[4]

Sources

- 1. 4-Hydroxy Omeprazole Sulfide - Opulent Pharma [opulentpharma.com]

- 2. 4-Hydroxy Omeprazole Sulfide | CAS No- 103876-98-8 [chemicea.com]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 4-Hydroxy Omeprazole Sulfide | CymitQuimica [cymitquimica.com]

- 6. 4-Hydroxy Omeprazole Sulfide | 103876-98-8 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. RU2726320C1 - Method for determining omeprazole impurity components - Google Patents [patents.google.com]

- 9. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

Application Note: 4-Hydroxyomeprazole Sulfide in Advanced DDI & Microbiome-Host Co-Metabolism Studies

This Application Note is designed for senior researchers in DMPK (Drug Metabolism and Pharmacokinetics) and clinical pharmacology. It addresses the advanced characterization of 4-Hydroxyomeprazole Sulfide , a complex metabolite situated at the intersection of host hepatic metabolism and gut-microbiome-mediated reduction.[1]

Executive Summary: Beyond the Major Metabolites[2]

In standard drug-drug interaction (DDI) studies, Omeprazole is the "gold standard" probe substrate for CYP2C19 (forming 5-hydroxyomeprazole) and CYP3A4 (forming omeprazole sulfone). However, the emergence of "Deep Phenotyping" and microbiome-aware pharmacokinetics has elevated the importance of minor and reductive metabolites.

4-Hydroxyomeprazole sulfide (chemically identified as 4'-O-desmethylomeprazole sulfide ) represents a unique metabolic convergence. It requires two distinct transformation steps:

-

Reduction of the sulfinyl group to a sulfide (often mediated by the gut microbiome or hepatic cytosolic reductases).

-

O-Demethylation of the pyridine ring (mediated by hepatic CYPs).

This analyte is critical for researchers investigating:

-

Microbiome-Drug Interactions: Distinguishing between host (oxidative) and microbial (reductive) clearance.

-

Complex DDI Mechanisms: Evaluating potential time-dependent inhibition (TDI) caused by sulfide intermediates.

-

Metabolic Shunting: Identifying compensatory pathways when CYP2C19 is inhibited or genetically poor (PM).

Mechanistic Pathway & Biological Context

To accurately study 4-Hydroxyomeprazole sulfide, one must understand its dual-origin pathway. Unlike the direct oxidation to 5-hydroxyomeprazole, this metabolite implies a "ping-pong" between compartments (Liver

The Metabolic Map

The following diagram illustrates the formation pathways. Note the convergence of reductive and oxidative steps.

Figure 1: Metabolic genesis of 4-Hydroxyomeprazole sulfide, highlighting the interplay between reductive (green dashed) and oxidative (red/grey solid) pathways.[2]

Experimental Protocols

Protocol A: In Vitro Generation & Kinetic Analysis

Objective: Determine the formation kinetics (

Rationale: Since Omeprazole Sulfide is the direct precursor for the CYP-mediated step, using it as the substrate isolates the oxidative step from the reductive step.

Materials:

-

Substrate: Omeprazole Sulfide (Purity >98%).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant CYP2C19/CYP2C9.

-

Cofactor: NADPH regenerating system.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

-

Pre-incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein in phosphate buffer.

-

Substrate Addition: Add Omeprazole Sulfide at varying concentrations (e.g., 0.5, 1, 2.5, 5, 10, 25, 50 µM). Solvent (DMSO) < 0.1% v/v.

-

Acclimation: Incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Time-Course: Incubate for 20 minutes (ensure linearity).

-

Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Omeprazole-d3 or Lansoprazole).

-

Processing: Centrifuge at 4000 x g for 15 min. Collect supernatant for LC-MS/MS.

Self-Validating Check:

-

Control A: Incubate Omeprazole Sulfide without NADPH. (Result: No 4-OH sulfide formation).

-

Control B: Incubate with CYP2C19 inhibitor (e.g., N-3-benzyl-nirvanol). (Result: Significant reduction in formation rate).

Protocol B: LC-MS/MS Quantification Method

Objective: Specific detection of 4-Hydroxyomeprazole sulfide, distinguishing it from isobaric metabolites (e.g., 5-hydroxyomeprazole sulfide).

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm). Reason: High retention needed to separate polar isomers.

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B[3]

-

1-6 min: 5% -> 40% B (Shallow gradient critical for isomer separation)

-

6-8 min: 95% B

-

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (SRM):

-

Ionization: ESI Positive Mode.

-

Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Notes |

| 4-OH Omeprazole Sulfide | 316.1 | 198.1 | 25 | Quantifier (Loss of pyridine moiety) |

| 4-OH Omeprazole Sulfide | 316.1 | 180.1 | 35 | Qualifier |

| Omeprazole Sulfide | 330.1 | 198.1 | 20 | Precursor Monitor |

| Omeprazole (Parent) | 346.1 | 198.1 | 15 | Reference |

Data Analysis Logic: The transition 316.1 -> 198.1 corresponds to the benzimidazole core. Since the modification (O-demethylation) is on the pyridine ring (for the 4'-O-desmethyl isomer), the fragment mass might shift compared to 5-hydroxyomeprazole (where modification is on the benzimidazole).

-

Critical Verification: You must run authentic standards of both "5-hydroxyomeprazole sulfide" and "4-hydroxyomeprazole sulfide" to confirm retention times. They are positional isomers.

Data Interpretation & Application

Distinguishing Host vs. Microbiome

In clinical DDI studies involving antibiotics (e.g., evaluating the impact of microbiome depletion on drug metabolism), 4-Hydroxyomeprazole sulfide serves as a biomarker.[1]

-

Scenario: A subject takes Omeprazole.

-

Observation: High levels of Omeprazole Sulfone, but undetectable 4-Hydroxyomeprazole sulfide.

-

Interpretation: This suggests a lack of reductive capacity (low microbiome activity or low cytosolic reductase) rather than low CYP activity.

-

Contrast: If 5-hydroxyomeprazole is low, but Omeprazole Sulfide is high, it indicates CYP2C19 inhibition (PM phenotype).

Quantitative Summary Table

| Parameter | 5-Hydroxyomeprazole | 4-Hydroxyomeprazole Sulfide | Significance in DDI |

| Primary Enzyme | CYP2C19 | Reductase + CYP2C19/2C9 | Dual-system probe |

| Reaction Type | Aliphatic Hydroxylation | Reduction + O-Demethylation | Complex clearance |

| Inhibitor Sensitivity | High (Fluconazole, Fluvoxamine) | Moderate (Requires inhibition of both steps) | Robustness marker |

| Microbiome Link | Low | High (Sulfide formation) | Key differentiator |

References

-

ChemicalBook. (2025).[4][5] 4-Hydroxy Omeprazole Chemical Properties and Structure. Retrieved from

-

Jarmusch, A. K., et al. (2020). Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome.[1][4] Clinical and Translational Science. Retrieved from

-

MyBioSource. (2025). 4-Hydroxy Omeprazole, Preparation Kit Biochemicals.[3][6] Retrieved from [6]

-

Cayman Chemical. (2025). Omeprazole Sulfide Product Information.[1][4][6][7][8][9][10] Retrieved from

-

Shimada, T., et al. (2022). Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin. MDPI Molecules. Retrieved from

Sources

- 1. escholarship.org [escholarship.org]

- 2. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Hydroxy Omeprazole | 301669-82-9 [chemicalbook.com]

- 6. mybiosource.com [mybiosource.com]

- 7. Clopidogrel Hydrogen Sulfate at Affordable Price, High-Quality Supplier in Mumbai [nacchemical.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP3746551A1 - Biocatalyst and methods for synthesizing mixed disulfide conjugates of thienopyridine compounds - Google Patents [patents.google.com]

enzymatic synthesis of 4-Hydroxyomeprazole sulfide using CYP enzymes

Application Note & Protocol

Abstract

This document provides a comprehensive technical guide for the enzymatic synthesis of hydroxylated metabolites of omeprazole sulfide, with a primary focus on 5-Hydroxyomeprazole Sulfide, a known human metabolite. While the nomenclature can vary, this guide addresses the synthesis of this key metabolite by leveraging the catalytic prowess of Cytochrome P450 (CYP) enzymes. We present two methodologically distinct approaches: (1) an analytical-scale synthesis using human liver microsomes (HLMs) and recombinant human CYP isoforms, suitable for metabolic profiling and drug interaction studies, and (2) a preparative-scale biocatalytic synthesis using engineered bacterial CYP enzymes, designed for generating reference standards. This note details the underlying biochemical principles, provides step-by-step protocols, and offers expert insights into experimental design, execution, and analysis.

Introduction: The Metabolic Landscape of Omeprazole

Omeprazole, a cornerstone proton-pump inhibitor (PPI), undergoes extensive hepatic metabolism, a process critical to its pharmacokinetics and efficacy. This biotransformation is orchestrated primarily by the Cytochrome P450 (CYP) superfamily of enzymes.[1][2] The two principal isoforms involved are CYP2C19 and CYP3A4.[3][4]

-

CYP2C19-mediated Hydroxylation: This pathway yields 5-hydroxyomeprazole, the major metabolite. The activity of CYP2C19 is subject to significant genetic polymorphism, leading to varied metabolic rates across patient populations ("poor," "intermediate," and "extensive" metabolizers).[5][6]

-

CYP3A4-mediated Sulfoxidation: This reaction converts omeprazole to omeprazole sulfone.[7][8]

Beyond these primary routes, secondary metabolism occurs, and other minor metabolites are formed. One such metabolite of interest is 5-Hydroxyomeprazole Sulfide, which results from the hydroxylation of omeprazole sulfide (a related compound and potential impurity or metabolite).[9] The synthesis of such metabolites is crucial for safety testing, use as analytical standards, and investigating potential pharmacological activity.[10][11]

This guide provides robust protocols for the controlled enzymatic synthesis of this hydroxylated sulfide metabolite, leveraging both native human and engineered biocatalytic CYP systems.

Metabolic Pathway Overview

The enzymatic reactions central to omeprazole metabolism involve precise oxidative transformations. The diagram below illustrates the primary pathways and the targeted biocatalytic synthesis route.

Caption: Primary metabolic routes of omeprazole and the targeted biocatalytic synthesis.

Part 1: Analytical-Scale Synthesis Using Human Enzyme Systems

This approach is foundational for drug discovery and development, aiming to identify metabolites formed under physiologically relevant conditions. It utilizes complex enzyme mixtures found in human liver microsomes (HLMs) or specific, isolated recombinant human CYP enzymes.

Causality Behind Experimental Choices

-

Enzyme Source: HLMs provide a complete profile of Phase I and some Phase II enzymes, offering a holistic view of metabolism.[12][13] Recombinant CYPs (e.g., expressed in baculovirus or E. coli) are used to pinpoint which specific isoform is responsible for a given reaction (reaction phenotyping).[14][15]

-

Cofactor System: CYPs require a source of electrons, which is provided in vivo by NADPH via CYP-oxidoreductase (POR). In vitro, this is mimicked using an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase) to ensure a sustained supply of the cofactor and maintain linear reaction kinetics.[16]

-

Reaction Buffer: A potassium phosphate buffer at pH 7.4 is used to simulate the physiological pH of the liver endoplasmic reticulum, the subcellular location of most CYPs.[16]

-

Temperature: Incubations are performed at 37°C to reflect human body temperature and ensure optimal enzyme activity.

Protocol: In Vitro Metabolism with Human Liver Microsomes (HLMs)

This protocol outlines the determination of metabolite formation from omeprazole sulfide using pooled HLMs.

Materials:

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Omeprazole Sulfide (substrate)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System Solution A (NRS-A): 26 mM NADP+, 66 mM Glucose-6-Phosphate in dH₂O

-

NADPH Regenerating System Solution B (NRS-B): 40 U/mL Glucose-6-Phosphate Dehydrogenase in 5 mM Sodium Citrate

-

Acetonitrile (ice-cold, for reaction termination)

-

Internal Standard (IS), e.g., a structurally similar, stable-isotope labeled compound

Experimental Workflow Diagram:

Caption: General workflow for in vitro metabolism studies using liver microsomes.

Procedure:

-

Thaw Microsomes: Thaw the HLM vial slowly on ice. Dilute to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.

-

Prepare Substrate Stock: Dissolve omeprazole sulfide in a minimal amount of organic solvent (e.g., DMSO, methanol) to create a concentrated stock (e.g., 10 mM). The final solvent concentration in the incubation should be <1%.

-

Set Up Incubation: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 200 µL:

-

160 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)

-

20 µL of HLM suspension (to achieve a final concentration of 0.1 mg/mL)

-

2 µL of Substrate (diluted from stock to achieve desired final concentration, e.g., 1-10 µM)

-

-

Pre-incubation: Pre-warm the mixture for 5 minutes in a 37°C water bath.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of a freshly mixed NADPH regenerating system (mix NRS-A and NRS-B at a 4:1 ratio immediately before use).

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes). Time-course experiments are recommended to ensure initial rate conditions.

-

Reaction Termination: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins.

-

Protein Precipitation: Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Sample Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Control Incubations (Essential for Data Interpretation):

-

No Cofactor Control: Replace the NADPH regenerating system with buffer to check for non-NADPH dependent metabolism.

-

No Substrate Control: Omit the omeprazole sulfide to identify any interfering peaks from the matrix.

-

Time-Zero Control: Terminate the reaction immediately after adding the NADPH system to determine the baseline.

Part 2: Preparative-Scale Biocatalysis with Engineered Enzymes

For applications requiring larger quantities of a specific metabolite (>1 mg), such as for structural elucidation or as a quantitative reference standard, whole-cell or purified enzyme biocatalysis is the preferred method. Engineered enzymes, particularly mutants of bacterial CYP102A1 (Bacillus megaterium), have demonstrated exceptional efficiency and regioselectivity for hydroxylating various drug-like molecules, including omeprazole derivatives.[9][17]

Rationale and Advantages

-

High Efficiency: Engineered CYP102A1 mutants can exhibit turnover rates far exceeding those of human CYPs.[18]

-

Regioselectivity: Directed evolution can tailor the enzyme's active site to favor hydroxylation at a specific position (e.g., the C-5' position on the pyridine ring), minimizing side-product formation.[17]

-

Scalability: Both whole-cell and purified enzyme systems can be scaled up in fermenters or bioreactors to produce gram-scale quantities of the desired product.[19][20]

-

Cost-Effectiveness: Using microbial hosts like E. coli for enzyme expression is generally faster and less expensive than using insect or mammalian cell systems.[19][21]

Protocol: Whole-Cell Biotransformation using Recombinant E. coli

This protocol describes the use of an E. coli strain engineered to express a CYP102A1 mutant for the synthesis of 5-Hydroxyomeprazole Sulfide.

Materials:

-

E. coli strain (e.g., DH5α) transformed with an expression vector for the desired CYP102A1 mutant.

-

LB Broth and appropriate antibiotic for selective growth.

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for inducing protein expression.

-

Omeprazole Sulfide substrate.

-

Glucose.

-

M9 minimal media or similar for biotransformation.

Workflow for Biocatalytic Synthesis:

Caption: Step-wise workflow for whole-cell biocatalytic synthesis of a drug metabolite.

Procedure:

-

Cell Growth and Induction:

-

Inoculate 50 mL of LB broth (with antibiotic) with a single colony of the recombinant E. coli. Grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of LB broth. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Reduce the temperature to 25°C and continue shaking for 18-24 hours to allow for proper protein folding and expression.

-

-

Biotransformation:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

Wash the cell pellet once with M9 minimal media buffer.

-

Resuspend the cell pellet in 100 mL of M9 media to a final OD₆₀₀ of ~20.

-

Add glucose to a final concentration of 1% (w/v) to provide a source of reducing equivalents (NADPH) for the CYP enzyme.

-

Add the omeprazole sulfide substrate (dissolved in a minimal volume of DMSO) to a final concentration of 1 mM.

-

Incubate the reaction mixture at 30°C with gentle shaking for 24-48 hours. Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

-

-

Product Extraction and Purification:

-

Once the reaction is complete, centrifuge the cell suspension to separate the cells from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate. The product may also be extracted from the cell pellet after lysis.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography (silica gel) to yield pure 5-Hydroxyomeprazole Sulfide.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Analytical Characterization

Accurate quantification and identification of the synthesized metabolite are paramount. Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.

| Parameter | HPLC-UV | LC-MS/MS |

| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |

| Selectivity | Moderate; co-eluting compounds can interfere | High to Very High; can distinguish isobaric compounds |

| Sensitivity | ng-µg/mL range | pg-ng/mL range |

| Application | Purity assessment, analysis of high-concentration samples | Metabolite identification, quantification in complex matrices (e.g., HLM incubations) |

| Reference | [22][23] | [24][25] |

| Table 1: Comparison of primary analytical methods for omeprazole metabolite analysis. |

Troubleshooting & Key Considerations

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Metabolite Yield (HLM) | Poor microsomal activity; NADPH degradation; Substrate/metabolite instability; Enzyme inhibition by solvent. | Verify HLM activity with a known probe substrate. Use a fresh NADPH regenerating system. Check product stability at pH 7.4, 37°C. Ensure final solvent concentration is <1%. |

| Low Yield (Biocatalysis) | Poor enzyme expression; Insufficient cofactor regeneration; Substrate/product toxicity to cells; Incorrect reaction conditions (pH, temp). | Confirm enzyme expression via SDS-PAGE. Increase glucose concentration or add a co-solvent to improve substrate solubility. Optimize substrate concentration. Perform pH and temperature optimization studies. |

| Multiple Metabolite Peaks | Metabolism by multiple CYP isoforms (in HLMs); Lack of enzyme regioselectivity. | Use specific chemical inhibitors or recombinant CYPs to identify contributing enzymes. For biocatalysis, perform further protein engineering (directed evolution) to improve regioselectivity. |

| Table 2: Troubleshooting guide for enzymatic synthesis. |

References

-

Omeprazole - Wikipedia. (Wikipedia) [Link]

-

Odar-Cederlöf, I., et al. (1996). Identification of human liver cytochrome P450 isoforms mediating secondary omeprazole metabolism. British Journal of Clinical Pharmacology. [Link]

-

Ghotbi, R., et al. (2013). Evidence of Sex-related Differences in Cytochrome P450 2C19 and 3A4 Mediated Metabolism of Omeprazole. Basic & Clinical Pharmacology & Toxicology. [Link]

-

Andersson, T., et al. (1993). Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism. British Journal of Clinical Pharmacology. [Link]

-

Boulenc, X., et al. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition. [Link]

-

Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. (ResearchGate) [Link]

-

Yamazaki, H., et al. (2013). Affinity purification of recombinant human cytochrome P450s 3A4 and 1A2 using mixed micelle systems. Analytical Biochemistry. [Link]

-

Main metabolic routes of omeprazole. CYP2C19 catalyzes omeprazole... (ResearchGate) [Link]

-

El-Koussi, A., et al. (2021). Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices. Critical Reviews in Analytical Chemistry. [Link]

-

Lagerström, P. O., & Persson, B. A. (1984). Determination of omeprazole and metabolites in plasma and urine by liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

Omeprazole and Esomeprazole Pathway, Pharmacokinetics. (PharmGKB) [Link]

-

Tang, W., et al. (2005). Utility of Recombinant Cytochrome P450 Enzymes: A Drug Metabolism Perspective. Current Drug Metabolism. [Link]

-

Analytical methodologies for the determination of omeprazole: an overview. (Semantic Scholar) [Link]

-

Omeprazole Therapy and CYP2C19 Genotype. (NCBI Bookshelf) [Link]

-

Kumar, S., et al. (2010). Engineering Cytochrome P450 Biocatalysts for Biotechnology, Medicine, and Bioremediation. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-